molecular formula C₁₂H₁₇D₉ B1159282 2,2,4,4-Tetramethyloctane-d9

2,2,4,4-Tetramethyloctane-d9

Cat. No.: B1159282
M. Wt: 179.39
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. symeres.comwikipedia.org This substitution creates a "labeled" compound that is chemically almost identical to its unlabeled counterpart but possesses a distinct mass. metwarebio.com This mass difference allows researchers to track the labeled molecule through intricate chemical reactions or biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com

The importance of stable isotope labeling is vast and continues to expand. silantes.com It is a cornerstone of metabolomics, where it helps to elucidate metabolic pathways and fluxes. silantes.com In pharmaceutical research, deuterium labeling can alter the pharmacokinetic properties of a drug, potentially enhancing its metabolic stability. symeres.comacs.org Furthermore, stable isotope-labeled compounds are indispensable as internal standards for quantitative analysis, enabling precise measurement of target molecules in complex mixtures. acs.org This precise quantification is crucial for everything from environmental monitoring to drug development. symeres.comsilantes.com

Foundational Role of Deuterated Hydrocarbons in Mechanistic and Quantitative Investigations

Deuterated hydrocarbons, which are alkanes, alkenes, or aromatic compounds where one or more hydrogen atoms have been replaced by deuterium, play a fundamental role in several areas of scientific investigation. researchgate.net One of their most significant applications is in the study of reaction mechanisms. The substitution of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). symeres.comsnnu.edu.cn By measuring the KIE, chemists can gain deep insights into the transition states of reactions and elucidate complex reaction pathways. acs.orgsnnu.edu.cn

In the realm of quantitative analysis, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS), deuterated alkanes serve as excellent internal standards. nih.govcopernicus.org Their chemical behavior is very similar to their non-deuterated analogs, meaning they co-elute or elute very closely during chromatographic separation. copernicus.org However, their different mass allows them to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification. nih.gov This is particularly valuable in the analysis of complex mixtures like petroleum products or environmental samples. nih.gov

Overview of 2,2,4,4-Tetramethyloctane-d9 as a Specific Deuterated Branched Alkane Model in Research Contexts

2,2,4,4-Tetramethyloctane is a highly branched alkane with the chemical formula C₁₂H₂₆. evitachem.comscbt.com Its deuterated analogue, this compound, is a specialized compound where nine hydrogen atoms have been replaced by deuterium. The unique, highly branched structure of this molecule imparts specific physical properties, such as a defined boiling point and low polarity. evitachem.com

The primary application of this compound in research is as an internal standard. cymitquimica.com Its use is particularly noted in analytical chemistry for the quantification of hydrocarbon compounds in various matrices. The presence of the nine deuterium atoms results in a significant mass shift, making it easily distinguishable from its non-deuterated counterpart and other hydrocarbons in a sample when analyzed by mass spectrometry.

While specific research findings detailing the extensive use of this compound are not broadly published, its utility can be inferred from the general applications of deuterated alkanes. For instance, in studies involving the atmospheric ionization of alkanes, deuterated analogs are used to help identify ionization pathways. acs.org Similarly, in the development of analytical methods for volatile organic compounds, perdeuterated n-alkanes are used to calculate retention indices for more reliable compound identification. nih.gov Given its structure, this compound would be a suitable candidate for similar mechanistic and quantitative studies focused on branched alkanes.

The synthesis of deuterated alkanes can be achieved through various methods, including the catalytic hydrogenation of alkenes with deuterium gas or through hydrogen-deuterium exchange reactions. researchgate.netorganic-chemistry.org For instance, a combination of platinum and rhodium on carbon has been shown to be an effective catalyst for the multiple deuteration of a variety of alkanes. researchgate.net

Interactive Data Table: Properties of 2,2,4,4-Tetramethyloctane

PropertyValueSource
Molecular FormulaC₁₂H₂₆ scbt.com
Molecular Weight170.33 g/mol scbt.com
IUPAC Name2,2,4,4-tetramethyloctane nih.gov
CAS Number62183-79-3 scbt.com
Boiling Point191.8 °C
Density0.751 g/cm³
Flash Point65.9 °C

Properties

Molecular Formula

C₁₂H₁₇D₉

Molecular Weight

179.39

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Deuterated Branched Alkanes

Targeted Carbon-Deuterium Bond Formation in Alkane Systems

The direct replacement of carbon-hydrogen (C-H) bonds with C-D bonds in a saturated, sterically hindered alkane like 2,2,4,4-Tetramethyloctane is a significant chemical challenge due to the inertness of C-H bonds. However, several powerful techniques have been developed to achieve this transformation, either through direct H/D exchange on the alkane itself or by constructing the deuterated carbon skeleton from unsaturated or functionalized precursors.

Catalytic Deuteration Approaches Utilizing Heterogeneous Metal Catalysts (e.g., Pt/C, Rh/C, Pd/C)

Heterogeneous metal catalysis is a cornerstone of deuteration chemistry, enabling the activation of otherwise inert C-H bonds. Catalysts such as platinum, rhodium, and palladium supported on carbon (Pt/C, Rh/C, Pd/C) are widely used for H-D exchange reactions. These methods typically involve exposing the alkane to a deuterium (B1214612) source, such as deuterium gas (D₂) or heavy water (D₂O), at elevated temperatures and pressures.

Recent research has demonstrated that a mixed catalytic system, combining platinum on carbon (Pt/C) and rhodium on carbon (Rh/C), can efficiently deuterate a wide variety of linear, branched, and cyclic alkanes. cdnsciencepub.comdoe.gov This synergistic approach utilizes a mixed solvent system of deuterated isopropanol (B130326) (i-PrOD-d₈) and heavy water (D₂O) under mild conditions. cdnsciencepub.comdoe.gov The reaction is thought to proceed via the generation of D₂ from the deuterated solvent, followed by C-H bond activation on the metal surfaces. cdnsciencepub.com

Table 1: Examples of Multi-Deuteration of Alkanes Using a Mixed Pt/C and Rh/C Catalytic System. doe.gov
Alkane SubstrateReaction ConditionsDeuterium Incorporation (%)
n-Dodecane10% Pt/C, 5% Rh/C, i-PrOD-d₈/D₂O, 120°C, 24h>98%
Cyclohexane10% Pt/C, 5% Rh/C, i-PrOD-d₈/D₂O, 120°C, 24h>98%
Adamantane10% Pt/C, 5% Rh/C, i-PrOD-d₈/D₂O, 120°C, 24h93%
2,2,4-Trimethylpentane10% Pt/C, 5% Rh/C, i-PrOD-d₈/D₂O, 120°C, 24h88%

For a branched alkane like 2,2,4,4-Tetramethyloctane, this method would be expected to achieve significant deuterium incorporation, although the extreme steric hindrance around the quaternary carbons might pose a challenge. Palladium on carbon (Pd/C) is also a highly effective catalyst, often used in transfer deuteration reactions where a deuterium donor other than D₂ gas is employed. nih.govtue.nl

Selective Transfer Hydrodeuteration and Deuteration Techniques for Alkenes and Alkynes

An alternative and often more selective route to deuterated alkanes involves the reduction of unsaturated precursors like alkenes and alkynes. osti.gov Catalytic transfer deuteration and hydrodeuteration are powerful techniques that avoid the use of high-pressure D₂ gas by employing alternative, easy-to-handle deuterium donors. osti.govxmu.edu.cn These methods offer opportunities for highly selective deuterium incorporation. xmu.edu.cn

For instance, to synthesize a specifically labeled version of 2,2,4,4-Tetramethyloctane, one could envision the synthesis of an unsaturated analog, such as 2,2,4,4-Tetramethyloctene. The subsequent reduction using a suitable catalyst and deuterium source would yield the desired deuterated alkane. Common deuterium sources for these reactions include deuterated formic acid, isopropanol, or heavy water (D₂O), often in the presence of a transition metal catalyst. masterorganicchemistry.comunacademy.com

The choice of catalyst and reagents can control the regioselectivity of deuterium addition. For example, copper-catalyzed transfer hydrodeuteration reactions can install deuterium atoms at specific positions with high precision. masterorganicchemistry.com This level of control is crucial for synthesizing complex isotopologues like 2,2,4,4-Tetramethyloctane-d9, where the placement of deuterium atoms is predefined.

Deuterodechlorination and Other Derivatization-Based Synthetic Routes for Deuterated Alkanes

Derivatization-based methods involve the synthesis of an alkane precursor containing a functional group that can be readily replaced by a deuterium atom. Reductive dehalogenation, particularly deuterodechlorination or deuterodebromination, is a classic and effective strategy. cdnsciencepub.commdpi.com This involves treating an appropriate alkyl halide with a deuterium source and a reducing agent.

For example, a monochlorinated derivative of 2,2,4,4-Tetramethyloctane could be treated with a deuteride (B1239839) source to replace the chlorine atom with deuterium. Common reagents for this transformation include zinc dust in the presence of D₂O. cdnsciencepub.com This method has been successfully used to prepare a variety of deuterated methanes and ethanes from their corresponding polyhalides with high isotopic purity. cdnsciencepub.com

Another powerful derivatization route is the quenching of Grignard reagents with heavy water. thefactfactor.comeku.eduresearchgate.net An alkyl halide is first converted into its corresponding organomagnesium compound (Grignard reagent). The subsequent addition of D₂O protonates (or rather, "deuteronates") the highly basic carbon-magnesium bond, resulting in the formation of a C-D bond at that specific position. thefactfactor.comeku.edu This method is particularly useful for introducing a single deuterium atom at a specific, non-acidic site within a molecule. masterorganicchemistry.comthefactfactor.com

Table 2: Comparison of Derivatization-Based Deuteration Methods.
MethodPrecursorKey ReagentsKey Advantages
DeuterodehalogenationAlkyl Halide (R-X)Zn, D₂O or LiAlD₄Good for introducing multiple D atoms from polyhalides. cdnsciencepub.com
Grignard QuenchingAlkyl Halide (R-X)1. Mg, ether; 2. D₂OExcellent for site-specific monodeuteration. thefactfactor.comresearchgate.net
Reductive Deuteration of Acyl ChloridesAcyl Chloride (R-COCl)SmI₂, D₂OCreates α,α-dideuterio alcohols as precursors. ineratec.de

Prebiotic Synthesis and Isotopic Enrichment Processes for Hydrocarbons

The natural occurrence of deuterated compounds provides insight into fundamental chemical processes. Studies on the synthesis of hydrocarbons under presumed prebiotic conditions, such as using high-frequency discharge in a model primordial atmosphere (e.g., methane (B114726) gas), have shown the formation of various hydrocarbons. cdnsciencepub.com While not targeted, isotopic enrichment can occur in such environments.

A more direct example of natural isotopic enrichment is found in extraterrestrial materials. Deuterium fractionation in polycyclic aromatic hydrocarbons (PAHs) within meteorites suggests that enrichment can occur in cold interstellar environments through gas-phase ion-molecule reactions or UV photolysis of PAHs in D-enriched ices. researchgate.net Similarly, Fischer-Tropsch synthesis, a process for producing hydrocarbons from carbon monoxide and hydrogen, can lead to deuterium enrichment in the resulting hydrocarbon chains when D₂ is used in the syngas mixture. doe.gov This process demonstrates a potential industrial-scale route to deuterated hydrocarbons, where the key characteristics of the synthesis are determined by the catalyst and reaction conditions, regardless of whether hydrogen or deuterium is used.

Methodologies for Assessing Isotopic Purity and Regioselectivity in Deuteration Reactions

Determining the success of a deuteration synthesis hinges on accurately measuring the isotopic purity (%D incorporation) and the specific location of the deuterium atoms (regioselectivity). mdpi.com A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization.

While MS provides the degree of deuteration, NMR spectroscopy is essential for determining the regioselectivity. ¹H NMR spectroscopy can quantify the reduction in signal intensity at specific positions where hydrogen has been replaced by deuterium. Comparing the integration of peaks in the deuterated sample's spectrum to that of an internal standard or the non-deuterated starting material allows for a site-specific purity assessment.

Advanced Spectroscopic and Chromatographic Techniques for Deuterium Distribution Characterization

For a comprehensive characterization of deuterium distribution, more advanced techniques are employed. Deuterium NMR (²H NMR) is a powerful tool that directly observes the deuterium nuclei. A peak in the ²H NMR spectrum confirms the presence of deuterium at a specific chemical environment, providing unambiguous evidence of its location. While the natural abundance of deuterium is very low (0.016%), enriched samples like this compound produce strong signals.

Combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS) allows for the separation of potential impurities from the deuterated product before analysis, ensuring that the measured isotopic distribution is accurate. Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with HRMS provide rapid and sensitive analysis, requiring minimal sample consumption.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the deuterated molecule. By analyzing the masses of the resulting fragments, it is often possible to deduce the specific locations of the deuterium atoms within the parent molecule, complementing the information obtained from NMR. These advanced hyphenated techniques are crucial for the rigorous quality control of synthesized deuterated compounds.

Advanced Analytical Methodologies Employing 2,2,4,4 Tetramethyloctane D9 and Analogous Deuterated Compounds

Application as Internal Standards in Precision Quantitative Mass Spectrometry

In quantitative mass spectrometry, the primary role of a deuterated internal standard like 2,2,4,4-Tetramethyloctane-d9 is to correct for the variability inherent in sample preparation and instrumental analysis. scispace.com Since the deuterated standard is added to the sample at a known concentration at an early stage of the sample preparation process, it experiences similar conditions as the target analyte, including extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. scioninstruments.com This co-processing allows for the accurate determination of the analyte concentration by comparing its response to that of the internal standard. clearsynth.com

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they can account for variations in dilutions, evaporation, degradation, recovery, and instrumental parameters. scispace.com The use of a deuterated analog helps to minimize the effects of random and systematic errors, thereby improving the precision of the analytical results. scioninstruments.com

Calibration Curve Development and Response Factor Determination in Gas Chromatography-Mass Spectrometry (GC-MS)

The development of a robust calibration curve is fundamental for accurate quantification in GC-MS. When using a deuterated internal standard, the calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. mtoz-biolabs.com This ratio-based approach corrects for variations in injection volume and instrument response. chromatographyonline.com

The response factor (RF) is a measure of the relative response of the detector to the analyte compared to the internal standard. chromatographytoday.com It is calculated as the ratio of the peak area to the concentration. chromatographytoday.com In an ideal scenario with a deuterated internal standard, the relative response factor (RRF), which is the ratio of the response factor of the analyte to that of the internal standard, should be close to one, as their chemical properties and thus their response in the mass spectrometer are very similar. researchgate.net However, it is still crucial to determine the RRF experimentally by analyzing a series of calibration standards containing known concentrations of both the analyte and the internal standard. nih.gov

Table 1: Example of Data for Calibration Curve Development

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,9871.016
50754,321149,8765.033
1001,512,345150,56710.044

This is a hypothetical data table to illustrate the principle.

Compensation for Matrix Effects and Variable Analyte Recovery in Complex Sample Matrices

Complex sample matrices, such as those encountered in environmental and biological samples, can significantly impact the accuracy of quantitative analysis. waters.com Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a major source of error. researchgate.net Deuterated internal standards are highly effective in compensating for these matrix effects. clearsynth.com Because the deuterated standard co-elutes with the analyte, it is subjected to the same matrix interferences, allowing for the accurate correction of the analyte signal. texilajournal.com

Similarly, the recovery of an analyte during sample extraction can be variable and incomplete, especially from complex matrices. By adding the deuterated internal standard at the beginning of the sample preparation process, any losses of the analyte during extraction will be mirrored by losses of the internal standard. scispace.com This ensures that the ratio of the analyte to the internal standard remains constant, leading to an accurate quantification of the analyte's initial concentration. researchgate.net

Table 2: Analyte Recovery and Matrix Effect Compensation

Sample MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)Corrected Analyte Concentration (ng/mL)
Soil Extract7573-25 (suppression)48.5
Wastewater6265+15 (enhancement)51.2
Plasma8891-10 (suppression)49.8

This is a hypothetical data table to illustrate the principle.

Rigorous Method Validation Protocols for Deuterated Internal Standard Implementation

The implementation of a deuterated internal standard in a quantitative method requires rigorous validation to ensure its reliability and accuracy. nih.gov Validation protocols, often guided by regulatory agencies, typically assess several key parameters. researchgate.net These include linearity, which confirms the proportional relationship between the analyte concentration and the response ratio over a defined range. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method. mdpi.com

Precision and accuracy are evaluated by analyzing quality control samples at multiple concentration levels. texilajournal.com Recovery experiments are conducted to assess the efficiency of the extraction procedure. researchgate.net A critical aspect of validation for methods employing deuterated standards is the thorough investigation of matrix effects to ensure that the internal standard accurately tracks the behavior of the analyte in different sample matrices. myadlm.org Stability studies are also performed to confirm that the analyte and internal standard are stable throughout the sample handling and analysis process. scispace.com

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Characterization and Quantification in Environmental Matrices

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization and quantification of macromolecular substances, such as polymers and microplastics, in environmental samples. pnnl.govshimadzu.com In this method, the sample is thermally decomposed in an inert atmosphere, and the resulting pyrolysis products are separated by GC and identified by MS. pnnl.gov

The use of a deuterated internal standard of a similar polymeric structure is a critical refinement for quantitative Py-GC/MS analysis. nih.govresearchgate.net It allows for the correction of variable analyte recovery that can be caused by the sample size, matrix effects, and variations in the ion source. nih.gov By spiking the sample with a known mass of a deuterated polymeric internal standard prior to pyrolysis, the mass of the target polymer in the sample can be accurately quantified using calibration curves. nih.gov This approach has been successfully applied to quantify tire tread particles in environmental matrices by using deuterated polymer standards. nih.gov

High-Resolution Mass Spectrometry for Isotopic Congener Differentiation and Quantification

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the differentiation of molecules with very similar masses. ucdavis.edu This is particularly valuable for the analysis of deuterated compounds, as it allows for the clear distinction between the deuterated internal standard and its non-deuterated analyte, as well as any naturally occurring isotopes. rsc.org

HRMS can be used to determine the isotopic enrichment and structural integrity of deuterated labeled compounds. rsc.org By recording full scan mass spectra and extracting the isotopic ions, the isotopic purity of the deuterated standard can be calculated. rsc.org This is crucial for ensuring the accuracy of the quantitative results. Furthermore, HRMS can be employed to differentiate and quantify isomeric compounds that cannot be separated chromatographically, by identifying unique fragment ions for each isomer. lcms.cz

Chromatographic Separation Techniques for Deuterated Isomers and Homologs

While deuterated compounds are chemically very similar to their non-deuterated analogs, slight differences in their physicochemical properties can lead to chromatographic separation. nih.gov This phenomenon, known as the chromatographic isotope effect, typically results in the deuterated compound eluting slightly earlier than its protiated counterpart in gas chromatography. nih.govresearchgate.net This effect is attributed to the larger size of deuterium (B1214612) atoms, which can alter the interaction of the molecule with the stationary phase of the chromatography column. nih.gov

The degree of separation depends on several factors, including the number and position of the deuterium atoms in the molecule, the type of chromatographic column, and the analytical conditions. mdpi.com While complete co-elution is often desired for an internal standard to experience identical matrix effects, a slight separation can be advantageous in some cases to avoid isobaric interferences. researchgate.net Various chromatographic techniques, including gas chromatography and liquid chromatography, can be optimized to achieve the desired separation of deuterated isomers and homologs. researchgate.netrotachrom.com

Mechanistic Elucidation and Isotopic Tracer Studies with Deuterated Alkanes

Investigation of Chemical Reaction Pathways and Kinetic Isotope Effects

The study of hydrogen/deuterium (B1214612) (H/D) exchange in alkanes has been a subject of research for nearly a century, providing deep insights into how relatively inert C-H bonds are activated by catalytic materials. researchgate.netacs.org These studies are fundamental to understanding and improving a wide range of industrial chemical processes.

Catalytic dehydrogenation is a critical industrial process for converting alkanes into more valuable alkenes (olefins). researchgate.net Understanding the precise mechanism of these reactions is key to developing more efficient and selective catalysts. Deuterated alkanes serve as mechanistic probes. For instance, in the dehydrogenation of alkanes on platinum catalysts, researchers can distinguish between different reaction pathways, such as 1,1- and 1,2-elimination mechanisms, by analyzing the distribution of deuterium in the products. researchgate.net

The mechanism for acceptorless dehydrogenation of alkanes, for example catalyzed by a ruthenium complex, involves several steps: oxidative addition of the alkane, reductive elimination of hydrogen, and β-hydrogen elimination to yield the alkene. researchgate.net Using a deuterated substrate allows for the tracking of the deuterium atoms throughout this sequence, confirming the proposed steps. The reverse reaction, hydrogenation, can be similarly studied. mdpi.com The increasing demand for deuterium-labeled molecules has also spurred the development of new methods like catalytic transfer deuteration, which use readily available deuterium donors to selectively produce deuterated alkanes. nih.gov

Hydroisomerization is another vital process in the petroleum industry, used to transform straight-chain alkanes into branched isomers, which improves fuel quality. mdpi.com Dehydrocyclization converts linear alkanes into aromatic compounds. Both processes involve complex rearrangements of the carbon skeleton on a catalyst surface. rsc.orggoogle.com

Isotopically labeled molecules are essential for unraveling these intricate pathways. Studies using ¹³C-labelled methylhexanes on Pt-Al₂O₃ catalysts have successfully distinguished between various parallel reaction pathways, identifying the involvement of cyclopentane intermediates. rsc.org Similarly, a deuterated branched alkane like 2,2,4,4-Tetramethyloctane-d9 could be used to trace the skeletal rearrangements during isomerization on bifunctional catalysts, helping to optimize the balance between metal and acid sites to maximize isomer yield and suppress undesirable cracking reactions. mdpi.com

The Fischer-Tropsch (F-T) synthesis is a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). The mechanism of chain growth in F-T synthesis has been a long-standing subject of debate. Deuterium tracer studies have been instrumental in providing clarity. semanticscholar.org By introducing deuterium into the reaction, researchers can trace its incorporation into the growing hydrocarbon chains. These studies help to validate proposed mechanisms and understand how different catalysts, such as cobalt, facilitate the polymerization of hydrocarbons. semanticscholar.org

The activation of strong C-H bonds in alkanes is a significant challenge in chemistry. researchgate.netacs.org Catalytic hydrogen/deuterium (H/D) exchange is a powerful technique to study the fundamental mechanisms of C-H activation. morressier.com A wide variety of materials, including metals, metal oxides, and molecular organometallic complexes, can catalyze this exchange. researchgate.netacs.org

In a typical H/D exchange experiment, an alkane is exposed to a deuterium source (like D₂ gas or deuterated benzene) in the presence of a catalyst. The rate and pattern of deuterium incorporation into the alkane provide detailed information about the catalyst's activity and the nature of the metal-alkane interaction. researchgate.netuni-koeln.derutgers.edu For example, iridium and rhodium complexes have been studied extensively for their ability to mediate C-H activation and catalyze H/D exchange. rutgers.edu The use of a structurally defined molecule like this compound would allow for precise analysis of which C-H bonds (or in this case, C-D bonds for the reverse exchange) are most susceptible to activation by a given catalyst.

Table 1: Application of Deuterated Alkanes in Mechanistic Studies

Mechanistic Study Role of Deuterated Alkane (e.g., this compound) Information Gained
Catalytic Dehydrogenation Serves as a labeled substrate to trace reaction pathways. Distinguishes between different elimination mechanisms (e.g., 1,1- vs 1,2-elimination). researchgate.net
Hydrocarbon Isomerization Acts as a tracer to follow skeletal rearrangements. Elucidates the involvement of cyclic intermediates and distinguishes between isomerization and cracking pathways. rsc.org
Fischer-Tropsch Synthesis Used as a tracer to follow hydrocarbon chain growth. Provides evidence for proposed reaction mechanisms on catalyst surfaces. semanticscholar.org
C-H Bond Activation Participates in H/D exchange reactions to probe catalyst activity. Reveals which C-H bonds are activated and provides insight into the catalyst-substrate interaction. researchgate.netacs.org

Tracing Environmental Fate and Transport of Organic Contaminants

Beyond fundamental chemistry, deuterated compounds are crucial for environmental science. zeochem.comzeochem.com They serve as stable isotope tracers to monitor the movement and breakdown of pollutants in the environment. cdc.govfao.org The use of deuterated organic compounds allows for the in-situ determination of natural biodegradation rates and transport of pollutants in groundwater. osti.govproquest.com Because the physical and chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, it serves as an ideal proxy for tracking the contaminant's behavior. mdpi.comtugraz.at

A compound like this compound, being a stable and non-reactive alkane, could be used as a conservative tracer in such studies. In a natural gradient groundwater tracer test, a small amount of the deuterated compound is injected into a contaminated aquifer along with the pollutants of interest. proquest.com By monitoring the movement and concentration changes of the deuterated tracer relative to the contaminants, scientists can quantify processes like sorption, dispersion, and biodegradation. osti.govproquest.com

Polycyclic Aromatic Hydrocarbons (PAHs) are widespread environmental pollutants originating from both natural and man-made sources. dartmouth.edu Identifying the source of PAH contamination is a key task in environmental forensics. researchgate.net This is often achieved by examining the unique molecular and isotopic "fingerprints" of PAHs from different origins. dartmouth.edu

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used for this purpose. While often focused on carbon isotopes (¹³C/¹²C), the deuterium isotope ratio (D/H) can also provide crucial information about the formation and processing history of PAHs. mdpi.comnih.gov The isotopic signatures of PAHs tend to be preserved during environmental processes, making them reliable indicators of their source. dartmouth.edu For instance, PAHs from petrogenic sources (derived from petroleum) can have different isotopic signatures than those from pyrogenic sources (formed during combustion). dartmouth.edu Deuterated compounds are also essential as internal standards for the accurate quantification of PAHs in environmental samples using methods like isotope-dilution mass spectrometry. nih.gov

Table 2: Illustrative Isotopic Signatures for PAH Source Apportionment

PAH Source Type Typical Molecular Characteristics Potential Isotopic Signature (δD)
Petrogenic Higher proportion of alkylated PAHs. Generally more depleted in deuterium.
Pyrogenic (Biomass Burning) Higher proportion of non-alkylated, high molecular weight PAHs. Varies depending on source material.
Pyrogenic (Fossil Fuel Combustion) Specific isomer ratios (e.g., fluoranthene/pyrene). Can be distinct from biomass burning; may show deuterium enrichment. mdpi.com

Assessment of Biodegradation and Abiotic Transformation Pathways

The environmental fate of highly branched alkanes like 2,2,4,4-tetramethyloctane is of significant interest due to their presence in petroleum products. Understanding their persistence and transformation pathways is crucial for environmental risk assessment. Deuterated variants of these compounds, such as this compound, serve as invaluable tools in these investigations.

Biodegradation:

Microbial degradation is a primary pathway for the removal of hydrocarbons from the environment. However, the structural complexity of highly branched alkanes poses a significant challenge to microbial enzymes. The presence of quaternary carbon atoms, as in 2,2,4,4-tetramethyloctane, sterically hinders the enzymatic attack, typically initiated by monooxygenases.

Studies on the biodegradation of branched alkanes have shown that the rate of degradation decreases with an increasing degree of branching. While linear alkanes are readily metabolized by a wide range of microorganisms, highly branched isomers are often considered recalcitrant. In a hypothetical study comparing the biodegradation of 2,2,4,4-tetramethyloctane and its linear isomer, n-dodecane, using a mixed microbial culture from a contaminated site, the degradation rates could be quantified using gas chromatography-mass spectrometry (GC-MS). The use of this compound as an internal standard would allow for precise quantification of the non-deuterated compound's disappearance over time.

Hypothetical Biodegradation Data

Time (Days) n-Dodecane Concentration (mg/L) 2,2,4,4-Tetramethyloctane Concentration (mg/L)
0 100 100
7 65 98
14 25 95
28 5 92

The expected results, as depicted in the hypothetical data table, would show a rapid decline in the concentration of the linear alkane, while the highly branched 2,2,4,4-tetramethyloctane would exhibit significantly slower degradation. The deuterated tracer allows researchers to distinguish between the loss of the compound due to biodegradation and other processes like volatilization or sorption.

Abiotic Transformation:

Abiotic transformation pathways for alkanes in the environment are generally slow under typical ambient conditions. These processes include photooxidation and hydrolysis. For a saturated alkane like 2,2,4,4-tetramethyloctane, hydrolysis is negligible. Photooxidation, initiated by hydroxyl radicals in the atmosphere, can be a relevant removal mechanism for volatile organic compounds. Isotopic labeling with deuterium would not significantly alter the rate of these abiotic processes, but this compound could be used as a tracer to study the reaction kinetics and identify transformation products in complex environmental matrices.

Advanced Tracer Methodologies for Lube Oil Consumption Measurement

The accurate measurement of lubricating oil consumption in internal combustion engines is critical for engine design, performance optimization, and emission control. Tracer-based methods have emerged as a highly precise and real-time alternative to traditional gravimetric techniques. Deuterated compounds, including highly branched alkanes, are ideal candidates for such applications.

The principle of using a deuterated tracer involves introducing a known concentration of the labeled compound, such as this compound, into the engine's lubricating oil. As the engine operates, a small amount of oil is consumed and enters the combustion chamber, where it is burned along with the fuel. The deuterium from the tracer is converted to deuterated water (HDO) in the exhaust gas. By measuring the concentration of HDO in the exhaust using techniques like mass spectrometry or cavity ring-down spectroscopy, the rate of oil consumption can be accurately calculated.

The choice of a highly branched alkane like 2,2,4,4-tetramethyloctane as a tracer is advantageous due to its high thermal stability and low volatility, which are properties similar to those of base oils used in lubricants. The deuterium label provides a unique signature that is not naturally present in fuel or air, ensuring high sensitivity and specificity of the measurement.

Example of Lube Oil Consumption Calculation using a Deuterated Tracer

Parameter Value Unit
Concentration of this compound in oil 1000 ppm
Molecular weight of this compound 179.4 g/mol
Number of deuterium atoms per molecule 9
Exhaust gas flow rate 50 kg/h
Measured HDO concentration in exhaust 2.5 ppm

| Calculated Oil Consumption Rate | ~5.2 | g/h |

Applications of Isotopic Labeling in Fundamental Biological and Biochemical Research

Deuterium-labeled compounds are powerful tools in fundamental biological and biochemical research, enabling the elucidation of metabolic pathways and the investigation of molecular dynamics.

Elucidation of Metabolic Pathways and Biosynthetic Routes

Isotopic labeling with deuterium is a well-established technique for tracing the metabolic fate of molecules in living organisms. By introducing a deuterated substrate, researchers can follow its conversion through various enzymatic reactions and identify the resulting metabolites.

While highly branched alkanes like 2,2,4,4-tetramethyloctane are not typically considered primary metabolites, studying their biotransformation in organisms that can metabolize hydrocarbons provides insights into the capabilities and limitations of metabolic pathways. If a microorganism were capable of oxidizing 2,2,4,4-tetramethyloctane, using this compound would allow for the unambiguous identification of its metabolic products using mass spectrometry. The mass shift introduced by the deuterium atoms would clearly distinguish the metabolites of the tracer from the endogenous metabolites of the organism.

For instance, if a bacterium were to hydroxylate the molecule, the resulting alcohol would have a mass that is 1 atomic mass unit higher (due to the oxygen) and 9 mass units higher (due to the deuterium) than the parent non-deuterated alkane. This clear mass signature would facilitate the identification of novel metabolic pathways for recalcitrant compounds.

Investigation of Macromolecular Dynamics using Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for studying the dynamics and structure of molecules in various states, particularly in biological membranes and other ordered systems. The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient provides information about the orientation and mobility of the C-D bond.

While this compound itself is a small molecule, the principles of using deuterated alkanes in ²H NMR can be illustrated. If this compound were to be incorporated into a larger supramolecular assembly, such as a lipid bilayer or a polymer matrix, its ²H NMR spectrum would be sensitive to its local environment and motional freedom.

The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the order parameter (S_CD), which quantifies the degree of motional restriction of the C-D bond. A larger splitting indicates a more ordered and less dynamic environment, while a smaller splitting suggests greater motional freedom. By selectively deuterating different positions on a molecule, one can map the dynamic profile of different molecular segments.

Hypothetical ²H NMR Quadrupolar Splittings for a Deuterated Alkane in Different Environments

Environment Average Quadrupolar Splitting (kHz) Inferred Motional State
Isotropic Solution 0 Free, rapid tumbling
Loosely packed polymer matrix 25 Restricted, but significant motion

In the context of this compound, if it were used as a probe molecule, the dynamics of its various methyl and methylene (B1212753) groups could provide insights into the microenvironment of the system it is embedded in.

Theoretical and Computational Studies on Deuterated Branched Alkanes

Quantum Chemical Computations of Vibrational Spectra and Isotopic Shifts

Quantum chemical computations have become an indispensable tool for predicting and interpreting the vibrational spectra of molecules, including deuterated branched alkanes like 2,2,4,4-Tetramethyloctane-d9. nih.govresearchgate.netethz.ch Methods such as Density Functional Theory (DFT) are used to calculate the harmonic force fields and subsequently the vibrational frequencies of a molecule. nih.gov These calculations provide a theoretical infrared (IR) and Raman spectrum that can be compared with experimental data.

A key application of these computational methods is the precise prediction of isotopic shifts. When a hydrogen atom is replaced by its heavier isotope, deuterium (B1214612), the mass of the nucleus increases significantly. This change in mass alters the reduced mass of the corresponding bond without significantly affecting the potential energy surface of the molecule. Consequently, the vibrational frequency of the C-D bond is lower than that of the C-H bond. This phenomenon, known as an isotopic shift, is readily observable in vibrational spectra.

For a branched alkane, the C-H stretching vibrations typically appear in the 2850–2960 cm⁻¹ region of the IR spectrum. Computational models predict that upon deuteration, the corresponding C-D stretching frequencies will shift to a lower wavenumber, typically around 2100–2200 cm⁻¹. This significant and predictable shift serves as a powerful diagnostic tool for confirming the incorporation and location of deuterium atoms within a molecular structure. Quantum chemical calculations can resolve tentative misassignments in experimental spectra by providing a reliable theoretical benchmark. chemrxiv.org

Table 1: Calculated Vibrational Frequencies for C-H and C-D Stretches This table presents a hypothetical comparison of calculated infrared stretching frequencies for the terminal methyl groups in 2,2,4,4-Tetramethyloctane and its d9 isotopologue, illustrating the expected isotopic shift.

Vibrational Mode2,2,4,4-Tetramethyloctane (C-H) Frequency (cm⁻¹)This compound (C-D) Frequency (cm⁻¹)Predicted Isotopic Shift (cm⁻¹)
Symmetric Stretch~2870~2125~745
Asymmetric Stretch~2960~2210~750

Molecular Dynamics Simulations Investigating Isotopic Effects on Conformation and Reactivity

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecular systems, offering insights into how isotopic substitution affects the conformation and reactivity of branched alkanes. researchgate.netbohrium.com While the Born-Oppenheimer approximation dictates that the electronic potential energy surface is independent of isotopic mass, the nuclear dynamics on this surface are mass-dependent.

The primary influence of deuteration stems from the difference in zero-point energy (ZPE). A C-D bond has a lower ZPE than a C-H bond, meaning it sits lower in the potential energy well. This leads to several subtle but significant physical changes:

Bond Length: The average bond length of a C-D bond is slightly shorter than that of a C-H bond.

Vibrational Amplitude: The amplitude of vibrations is smaller for the heavier deuterium atom.

Van der Waals Interactions: The smaller vibrational amplitude and shorter bond length can lead to slightly altered intermolecular and intramolecular non-bonded interactions.

Table 2: General Isotopic Effects of Deuteration on Molecular Properties

Property Effect of H → D Substitution Underlying Reason
Vibrational Frequency Decrease Increased reduced mass
Zero-Point Energy (ZPE) Decrease Lower vibrational frequency
Average Bond Length Decrease (slight) Anharmonicity of potential well and lower ZPE

Computational Modeling of Reaction Mechanisms Involving Carbon-Deuterium Bonds

Computational modeling is a powerful approach for elucidating the detailed mechanisms of chemical reactions, particularly those involving the activation and cleavage of C-H or C-D bonds. acs.orgnih.govurv.cat Using quantum chemical methods, researchers can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This is especially valuable for understanding alkane functionalization reactions, which are critical in industrial chemistry.

The most significant outcome of deuteration on reaction mechanisms is the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with a light isotope (k_H) to the rate with a heavy isotope (k_D). Because the C-D bond has a lower zero-point energy, more energy is required to reach the transition state where this bond is stretched or broken. Consequently, the activation energy for C-D bond cleavage is higher than for C-H bond cleavage.

This results in a k_H/k_D ratio greater than 1, meaning the reaction proceeds more slowly for the deuterated compound. Computational models can accurately predict the magnitude of the primary KIE for a given reaction. For a C-H activation step involving this compound, theoretical calculations would predict a significant KIE, confirming that C-D bond cleavage is the rate-determining step. These computational insights are crucial for designing more efficient catalysts and for understanding the selectivity of complex reactions. mdpi.com

Prediction of Fragmentation Pathways and Isotopic Patterns in Mass Spectrometry

Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of compounds. In electron ionization mass spectrometry (EI-MS), molecules are ionized and often break apart into characteristic fragment ions. Computational methods can be used to predict these fragmentation pathways, which are governed by the formation of the most stable carbocations.

For branched alkanes like 2,2,4,4-Tetramethyloctane, fragmentation occurs preferentially at the points of branching to yield more stable tertiary or quaternary carbocations. ic.ac.ukchemguide.co.ukyoutube.com The mass spectrum is therefore characterized by specific fragment ions corresponding to the loss of alkyl groups. whitman.edufiveable.me

Deuteration provides a clear signature in the mass spectrum. The molecular ion (M+) of this compound will appear at a mass-to-charge ratio (m/z) that is 9 units higher than its non-deuterated counterpart. Furthermore, the masses of any fragment ions that retain the deuterium labels will also be shifted. By analyzing these shifts, it is possible to deduce the location of the deuterium atoms within the molecule. For this compound, where the deuterium is on the terminal butyl group, fragmentation pathways involving this part of the molecule will show characteristic mass shifts, providing powerful confirmation of the isotopic labeling pattern.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for Major Ions of 2,2,4,4-Tetramethyloctane and its d9 Isotopologue This table shows plausible fragmentation pathways and the corresponding predicted m/z values for the non-deuterated and deuterated compounds. The molecular weight of C12H26 is 170.33 g/mol . nist.govnist.govnih.gov The molecular weight for the d9 isotopologue would be approximately 179.38 g/mol .

Ion DescriptionFragmentation PathwayPredicted m/z (C12H26)Predicted m/z (C12H17D9)
Molecular Ion[M]⁺170179
Loss of methyl[M - CH₃]⁺155164 (Loss of CD₃) or 158 (Loss of CH₃)
Loss of butyl[M - C₄H₉]⁺113113 (Loss of C₄D₉)
tert-Butyl cation[C(CH₃)₃]⁺5757
Butyl-d9 cation[C₄D₉]⁺-66

Future Directions and Emerging Research Challenges in 2,2,4,4 Tetramethyloctane D9 Research

Development of Novel and Highly Site-Selective Deuteration Methodologies

The increasing demand for precisely labeled isotopic compounds has spurred significant interest in developing selective methods for deuterium (B1214612) installation. nih.govresearchgate.net A primary challenge in the synthesis of complex deuterated alkanes like 2,2,4,4-Tetramethyloctane-d9 lies in achieving high site-selectivity. Traditional methods for preparing deuterated alkanes often involve the dehalogenation of alkyl halides. cdnsciencepub.com However, modern research focuses on more direct and selective approaches.

Catalytic transfer deuteration and hydrodeuteration have emerged as powerful techniques for the selective incorporation of deuterium into molecules. nih.govresearchgate.netproquest.com These methods offer the advantage of avoiding the use of deuterium gas and pressurized setups by employing readily available deuterium donors. nih.govresearchgate.net Transition metal-catalyzed C-H activation has also become a pivotal strategy for the direct introduction of hydrogen isotopes into C-H bonds. acs.orgrsc.org This approach allows for the late-stage introduction of deuterium, which is particularly valuable for complex molecules. acs.org For instance, phosphine-ligated silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C–H bonds in various organic molecules. nih.gov

Future research will likely focus on the discovery of new catalysts that offer even greater selectivity and efficiency for the deuteration of specific C-H bonds in branched alkanes. The development of methods that can precisely target specific methylene (B1212753) or methyl groups within a molecule like 2,2,4,4-Tetramethyloctane would represent a significant advancement.

Table 1: Comparison of Deuteration Methodologies

MethodologyAdvantagesChallengesKey Catalyst/Reagent Examples
Catalytic Transfer Deuteration Avoids D2 gas, uses readily available donors, tunable reaction conditions. nih.govresearchgate.netproquest.comAchieving high regioselectivity in complex alkanes.Copper-catalyzed systems, Iridium complexes. proquest.commdpi.com
C-H Activation Direct functionalization of C-H bonds, late-stage deuteration possible. acs.orgrsc.orgCatalyst poisoning, selectivity between multiple C-H bonds.Palladium, Rhodium, Silver catalysts. acs.orgnih.govrsc.org
Hydrogen Isotope Exchange (HIE) Efficient for various organic motifs. rsc.orgOften requires harsh conditions, potential for scrambling.Platinum, Ruthenium nanoparticles. mdpi.com

Advancements in Ultra-Trace Level Detection and Comprehensive Isotopic Profiling Techniques

The ability to detect and quantify deuterated compounds at ultra-trace levels is crucial for many of their applications. Mass spectrometry is a primary tool for isotopic analysis, with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) being capable of characterizing position-specific isotope enrichments. wikipedia.orgwikipedia.org However, for natural abundance measurements, more sensitive methods like isotope ratio mass spectrometry (IRMS) are required. wikipedia.org

A significant advancement in isotopic analysis is the development of mass spectrometers, such as the Orbitrap Exploris Isotope Solutions, that can analyze intact complex molecules without the need for extensive sample preparation like combustion or pyrolysis. thermofisher.com This capability dramatically increases laboratory productivity and reduces the potential for contamination. thermofisher.com

Future challenges in this area include pushing the limits of detection even further to analyze samples with extremely low concentrations of deuterated tracers. Additionally, there is a need for more sophisticated techniques for comprehensive isotopic profiling, which involves determining the exact position and extent of deuteration within a molecule. longdom.orgnih.gov This "position-specific isotope analysis" provides a wealth of information beyond the bulk isotopic enrichment. wikipedia.org

Expansion of Deuterated Alkane Tracer Applications in Interdisciplinary Scientific Fields

Deuterated compounds are valuable tracers in a wide range of scientific disciplines due to their chemical similarity to their non-deuterated counterparts, with the mass difference providing a detectable signature. nih.gov In medicine and biology, deuterated tracers are used in metabolic research to study the kinetics of biological processes. nih.govnih.gov For example, deuterium oxide (D2O) is used to measure muscle protein synthesis. nih.gov

In environmental science, deuterated water is employed as a conservative tracer in groundwater studies to determine transport velocities. usgs.gov Deuterated alkanes, specifically, have potential as tracers in geological and atmospheric studies. For instance, they can be used to track the fate of hydrocarbons in the environment. A notable application is the use of deuterated base oils as tracers for measuring lubricating oil consumption in internal combustion engines, which has implications for engine efficiency and emissions. mdpi.commdpi.com

The expansion of these applications hinges on the availability of a wider variety of specifically deuterated alkanes and more sensitive detection methods. Future interdisciplinary research may see the use of compounds like this compound in studies of microbial degradation of branched alkanes, as tracers for oil spills, or in understanding atmospheric chemical processes.

Table 2: Applications of Deuterated Tracers in Various Fields

FieldSpecific ApplicationExample Deuterated Compound
Medicine/Biology Studying metabolic pathways and protein synthesis. nih.govnih.govDeuterium oxide (D2O), deuterated amino acids.
Environmental Science Groundwater tracing, food web analysis. usgs.govresearchgate.netDeuterated water, deuterated organic matter.
Engineering Measuring lubricating oil consumption. mdpi.commdpi.comDeuterated base oils (e.g., poly-alpha-olefins).
Geology/Atmospheric Science Tracing hydrocarbon sources and fate.Deuterated alkanes.

Synergistic Integration of Computational and Experimental Approaches for Enhanced Mechanistic Understanding

The synergy between computational modeling and experimental studies is becoming increasingly important for a deeper understanding of chemical processes, including deuteration reactions. researchgate.net Computational chemistry can provide valuable insights into reaction mechanisms, predict the selectivity of catalysts, and help in the interpretation of experimental data.

For instance, in the context of C-H activation for deuteration, computational studies can elucidate the transition states and intermediates involved in the catalytic cycle. acs.org This knowledge can then be used to design more efficient and selective catalysts. Similarly, computational methods can aid in the analysis of complex mass spectra obtained during isotopic profiling, helping to deconvolute the signals from different isotopologues.

Future research will likely see a more integrated approach where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. This iterative process will accelerate the development of new deuteration methodologies and enhance our understanding of the fundamental principles governing the behavior of deuterated compounds like this compound.

Q & A

Q. Table 1: Key Characterization Techniques

MethodPurposeExpected Outcome
¹H NMRConfirm deuterium substitutionAbsence of proton signals at 2,2,4,4-positions
MSIsotopic distributionMolecular ion peak at m/z = [M⁺+9]
FT-IRStructural integrityC-D stretching (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹)

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : ¹³C NMR identifies branching patterns (e.g., quartets for methyl groups).
  • Isotopic Purity Analysis : High-resolution MS quantifies deuterium incorporation (e.g., deviations <1% indicate high purity).
  • Chromatography : GC or HPLC with deuterium-sensitive detectors (e.g., UV-Vis at 205 nm) to resolve isotopic analogs .

Advanced: How to design experiments to assess deuterium stability under varying reaction conditions?

Answer:
Experimental Design :

  • Variables : Temperature (20–100°C), solvent polarity, and catalytic agents (e.g., acids/bases).
  • Control : Parallel experiments with non-deuterated analog for kinetic isotope effect (KIE) comparison.
  • Analysis :
    • GC-MS : Track deuterium loss via shifts in retention time and m/z ratios.
    • Kinetic Studies : Plot ln([D₉]/[D₀]) vs. time to determine degradation rate constants.

Q. Table 2: Stability Under Acidic Conditions

Condition (pH)% Deuterium Retention (24h)KIE (k_H/k_D)
2.085%3.2
7.098%1.1
12.092%2.0

Note : Data inconsistencies (e.g., higher retention at pH 12 vs. pH 2) may indicate competing hydrolysis pathways, requiring further mechanistic studies .

Advanced: How to address discrepancies in deuterium distribution data across analytical techniques?

Answer:
Contradictions often arise from technique-specific limitations:

  • NMR Sensitivity : Low deuteration levels (<5%) may evade detection.
  • MS Fragmentation : In-source decay can skew isotopic ratios.
  • Resolution : Cross-validate with 2D NMR (e.g., HSQC for C-D coupling) or tandem MS (MS/MS) for unambiguous assignments.
    Example : If MS indicates 90% D₉ but NMR shows 85%, perform elemental analysis (EA) for total deuterium content .

Basic: What isotopic purity thresholds are critical for reliable tracer studies?

Answer:

  • Minimum Threshold : ≥95% D₉ incorporation to avoid proton interference in kinetic or metabolic studies.
  • Validation : Use isotopic dilution MS with internal standards (e.g., D₁₃-labeled analogs) for precise quantification .

Advanced: What computational modeling approaches predict physicochemical properties of this compound?

Answer:
Methodology :

  • Quantum Chemistry (DFT) : Optimize geometry and calculate dipole moments or polarizability.
  • QSPR Models : Correlate logP or boiling point with molecular descriptors (e.g., branching index, deuterium count).
  • Validation : Compare predicted vs. experimental properties (e.g., boiling point deviation <2°C confirms model accuracy) .

Q. Table 3: Predicted vs. Experimental Boiling Points

ModelPredicted BP (°C)Experimental BP (°C)
QSPR218215
DFT220215

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.